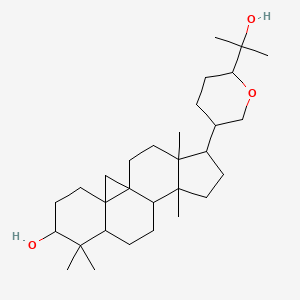
21,24-Epoxycycloartane-3,25-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
21,24-Epoxycycloartane-3,25-diol is typically isolated from natural sources, specifically from the leaves of Lansium domesticum . The extraction process involves using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified to achieve a high level of purity, often greater than 98% .
Análisis De Reacciones Químicas
21,24-Epoxycycloartane-3,25-diol undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
21,24-Epoxycycloartane-3,25-diol has several scientific research applications. It is primarily used in the study of skin-tumor promotion inhibition . Additionally, it is utilized in various fields such as chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying triterpenes. In biology and medicine, it is investigated for its potential therapeutic effects, particularly in cancer research .
Mecanismo De Acción
The mechanism of action of 21,24-Epoxycycloartane-3,25-diol involves its ability to inhibit the promotion of skin tumors. This is achieved through its interaction with specific molecular targets and pathways involved in tumor promotion. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with the signaling pathways that promote tumor growth .
Comparación Con Compuestos Similares
21,24-Epoxycycloartane-3,25-diol is unique among cycloartanoid triterpenes due to its specific structure and biological activity. Similar compounds include other cycloartanoid triterpenes such as cycloartenol and cycloartanol. These compounds share a similar core structure but differ in their functional groups and biological activities .
Propiedades
Fórmula molecular |
C30H50O3 |
|---|---|
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
15-[6-(2-hydroxypropan-2-yl)oxan-3-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C30H50O3/c1-25(2)21-8-9-22-28(6)13-11-20(19-7-10-24(33-17-19)26(3,4)32)27(28,5)15-16-30(22)18-29(21,30)14-12-23(25)31/h19-24,31-32H,7-18H2,1-6H3 |
Clave InChI |
LFVUQOXYVCRDLE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1O)C)C6CCC(OC6)C(C)(C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadec-8-ene-7,17-dione](/img/structure/B12321220.png)
![3,3,8,8,11a-Pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine](/img/structure/B12321231.png)
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12321232.png)
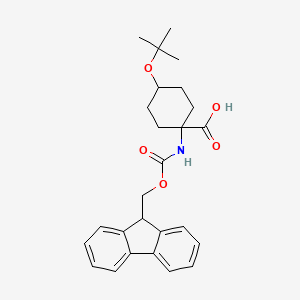
![2-(1-Methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl)ethanol](/img/structure/B12321243.png)
![(9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate](/img/structure/B12321246.png)
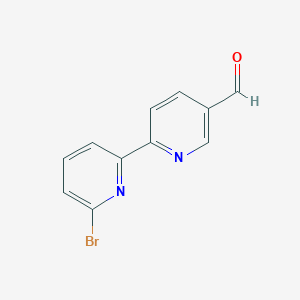
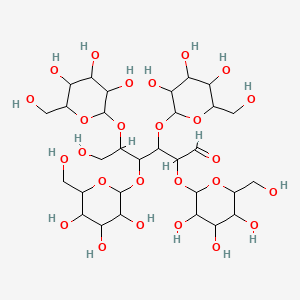
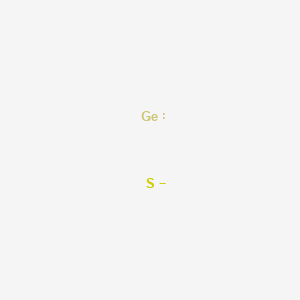
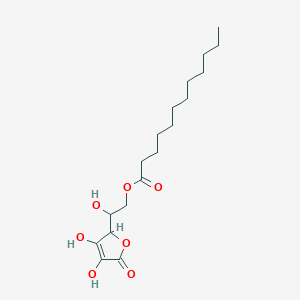
![[[5-(4-Amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12321274.png)
![Sodium;3,5-dihydroxy-7-[6-hydroxy-8-(3-hydroxy-2-methylbutanoyl)oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12321281.png)
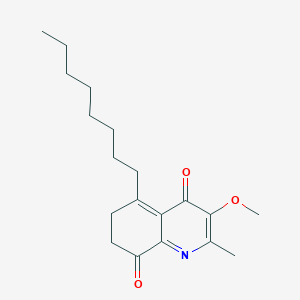
![(11-Acetyloxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) acetate](/img/structure/B12321299.png)
